molecular formula C24H23ClN4O B2956495 7-(3-chloro-4-methylphenyl)-N-[(oxolan-2-yl)methyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477229-49-5

7-(3-chloro-4-methylphenyl)-N-[(oxolan-2-yl)methyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2956495
CAS No.: 477229-49-5
M. Wt: 418.93
InChI Key: WPUCXKPMLXSVMB-UHFFFAOYSA-N
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Description

7-(3-chloro-4-methylphenyl)-N-[(oxolan-2-yl)methyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-chloro-4-methylphenyl)-N-[(oxolan-2-yl)methyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps. One common method includes the following steps :

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with appropriate reagents under controlled conditions.

    Substitution Reactions:

    Final Coupling: The final step involves coupling the intermediate products to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-(3-chloro-4-methylphenyl)-N-[(oxolan-2-yl)methyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and oxolan-2-ylmethyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-(3-chloro-4-methylphenyl)-N-[(oxolan-2-yl)methyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its biological activity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(3-chloro-4-methylphenyl)-N-[(oxolan-2-yl)methyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A precursor in the synthesis of the target compound.

    3-chloro-4-methylphenyl derivatives: Compounds with similar substituents that exhibit comparable reactivity.

Uniqueness

The uniqueness of 7-(3-chloro-4-methylphenyl)-N-[(oxolan-2-yl)methyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine lies in its specific combination of functional groups and the pyrrolo[2,3-d]pyrimidine core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-(3-chloro-4-methylphenyl)-N-(oxolan-2-ylmethyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O/c1-16-9-10-18(12-21(16)25)29-14-20(17-6-3-2-4-7-17)22-23(27-15-28-24(22)29)26-13-19-8-5-11-30-19/h2-4,6-7,9-10,12,14-15,19H,5,8,11,13H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUCXKPMLXSVMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC4CCCO4)C5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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